
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea, commonly known as BFTU, is a chemical compound that belongs to the class of thiourea derivatives. It is extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BFTU has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of BFTU is not fully understood. However, it has been reported to target various signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. BFTU induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BFTU exhibits a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BFTU has been reported to exhibit antioxidant activity by scavenging free radicals.
Advantages and Limitations for Lab Experiments
BFTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a useful tool for studying various diseases. However, BFTU also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.
Future Directions
There are several future directions for BFTU research. First, further studies are needed to elucidate its exact mechanism of action and pharmacological properties. Second, BFTU's potential therapeutic applications need to be explored in more detail, particularly in the treatment of cancer, viral infections, and inflammation. Third, the development of BFTU analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the development of novel drug delivery systems for BFTU could improve its bioavailability and efficacy.
Synthesis Methods
BFTU can be synthesized by reacting 4-bromophenyl isothiocyanate with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction yields BFTU as a white crystalline solid with a melting point of 192-194°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
BFTU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFTU induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt and MAPK/ERK. BFTU has also been reported to exhibit antiviral activity against influenza A virus by inhibiting the viral replication process. In addition, BFTU has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVIOEANHWJIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


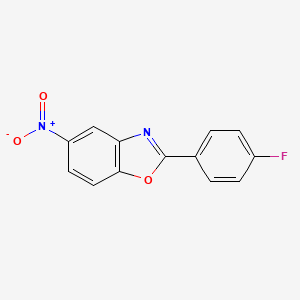
![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
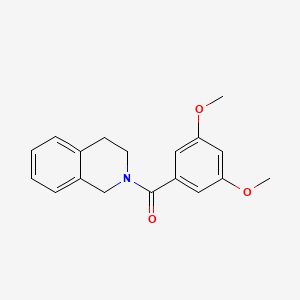
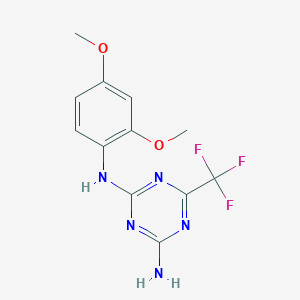
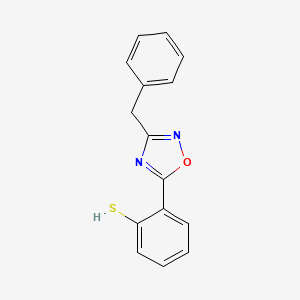
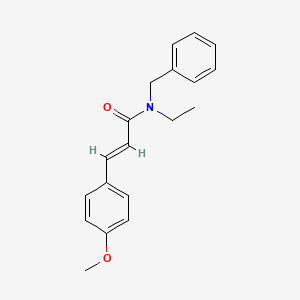
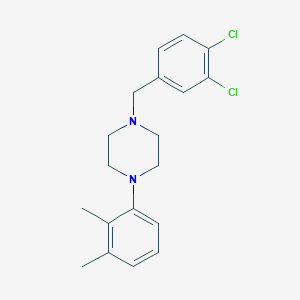
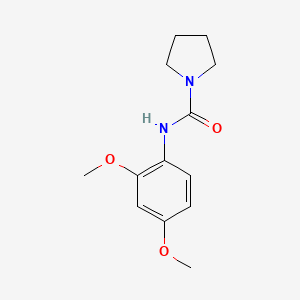

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)